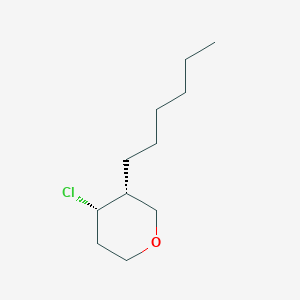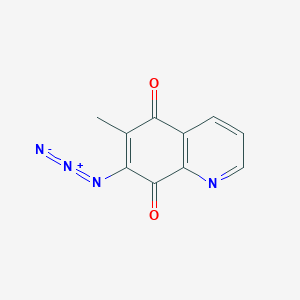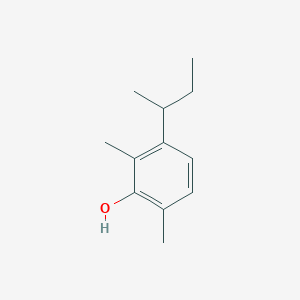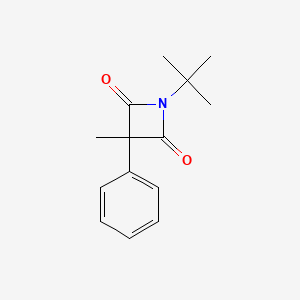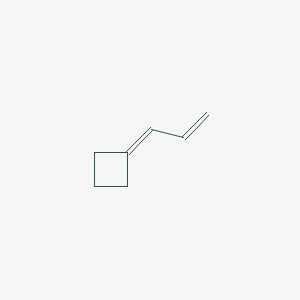
Cyclobutane, 1-propenylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, 1-propenylidene- is an organic compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclobutane, 1-propenylidene- is characterized by a four-membered ring with a propenylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutane, 1-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions . Another method involves the copper-catalyzed ring opening of [1.1.1]propellane followed by subsequent reaction with alkynes .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the dehalogenation of 1,4-dihalobutanes using reducing metals . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane, 1-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert cyclobutanone derivatives back to cyclobutane.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, halogenated cyclobutanes, and various substituted cyclobutanes.
Applications De Recherche Scientifique
Cyclobutane, 1-propenylidene- has several scientific research applications:
Mécanisme D'action
The mechanism of action of cyclobutane, 1-propenylidene- involves its ability to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates . These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Cyclobutane, 1-propenylidene- can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane . Unlike cyclopropane, which has a three-membered ring, cyclobutane has a four-membered ring, resulting in different strain and reactivity properties. Cyclopentane and cyclohexane have larger rings, leading to lower ring strain and different chemical behaviors. The unique structure of cyclobutane, 1-propenylidene- makes it a valuable compound for specific applications where its reactivity and strain energy can be leveraged.
Similar Compounds
Cyclopropane: A three-membered ring cycloalkane with high ring strain.
Cyclopentane: A five-membered ring cycloalkane with lower ring strain.
Cyclohexane: A six-membered ring cycloalkane with minimal ring strain.
Propriétés
Numéro CAS |
61422-84-2 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
prop-2-enylidenecyclobutane |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h2,4H,1,3,5-6H2 |
Clé InChI |
YQHGGJVVSMJUMW-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


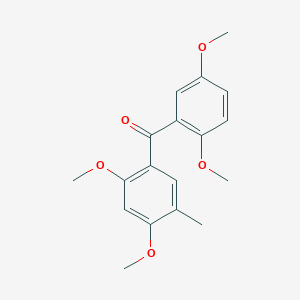
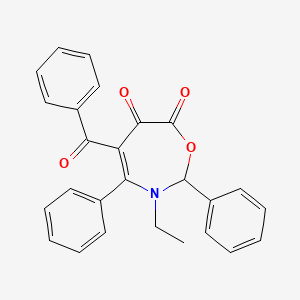
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

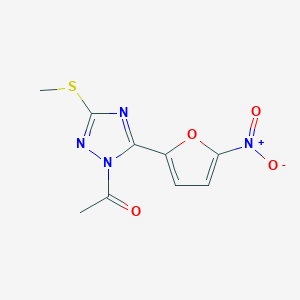
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
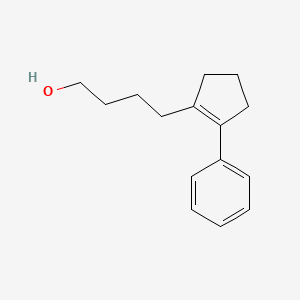

![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)

